molecular formula C14H20N2O2 B3037712 Benzyl methyl(piperidin-4-yl)carbamate CAS No. 553672-39-2

Benzyl methyl(piperidin-4-yl)carbamate

Cat. No. B3037712
CAS RN: 553672-39-2
M. Wt: 248.32 g/mol
InChI Key: GEKZBJSBKRVWFF-UHFFFAOYSA-N
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Description

Benzyl methyl(piperidin-4-yl)carbamate is a chemical compound that is related to various synthesized piperidine derivatives with potential applications in medical and chemical research. These compounds have been studied for their potential use as anthelmintics, inhibitors, and antimicrobial agents, as well as for their molecular structure and spectroscopic properties.

Synthesis Analysis

The synthesis of related piperidine derivatives involves various chemical reactions. For instance, the synthesis of N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide involves the introduction of a radioisotope via an aryllithium reaction with 14CO2 to form the labelled acid, which is then transformed into the amide . Another study describes the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and their evaluation as inhibitors, indicating a multi-step synthetic process .

Molecular Structure Analysis

The molecular structure and spectroscopic properties of 1-Benzyl-4-(N-Boc-amino)piperidine have been characterized using various spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, and NMR. Density Functional Theory (DFT) was used to determine optimized geometrical parameters and complete vibrational assignments based on Potential Energy Distribution (PED). The study also included Potential Energy Scan (PES) studies to investigate the conformational preference of the molecule .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored through various studies. For example, the molecular electrostatic potential (MEP) energy surface and Fukui function descriptor were employed to investigate the most reactive sites of the title compound in one study . Another study focused on the effects of a related compound on the energy metabolism of certain nematodes, indicating that it inhibited glucose uptake and affected ATP production in mitochondria .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure and reactivity. The crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was determined by X-ray crystallographic studies, revealing that the piperidine ring is in a chair conformation and the geometry around the sulfur atom is distorted from a regular tetrahedron . Additionally, the antimicrobial activity of certain piperidine derivatives against pathogens of tomato plants was evaluated, showing that the nature of substitutions on the benzhydryl ring and sulfonamide ring influences the antibacterial activity .

Scientific Research Applications

1. Application in Anthelmintic Agents

Benzyl methyl(piperidin-4-yl)carbamate derivatives have been studied for their potential as anthelmintic agents. For instance, methyl-N[5[[4-(2-pyridinyl)-1-piperazinyl]carbonyl]-1H-benzimidazol-2-yl] carbamate, a related compound, has shown effectiveness against various intestinal and systemic parasitisms in rats (Nagaraja et al., 2000). Similarly, other derivatives like methyl 5(6)-(4-benzoylpiperazin-1-yl)benzimidazole-2-carbamate have demonstrated significant anthelmintic activity (Dubey et al., 1985).

2. Inhibitors of Acetylcholinesterase

Some benzyl methyl(piperidin-4-yl)carbamate derivatives have been explored for their acetylcholinesterase inhibition properties. For example, compounds like 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride have shown potent anti-acetylcholinesterase activity, which could have implications in treating conditions like Alzheimer's disease (Sugimoto et al., 1995).

3. Synthesis of Piperidine Derivatives

Benzyl methyl(piperidin-4-yl)carbamate is also significant in the synthesis of various piperidine derivatives. Studies demonstrate the use of these compounds in the formation of structures like benzyl 4,4-diphenyl-2-vinylpyrrolidine-1-carboxylate, showcasing their versatility in organic synthesis (Zhang et al., 2006).

4. Studies on Metabolic Pathways

Research has also been conducted to understand the metabolic pathways and pharmacokinetics of benzyl methyl(piperidin-4-yl)carbamate derivatives. For instance, studies on CDRI compound 81/470, a structurally related compound, have provided insights into its pharmacokinetics and metabolism in animals, which is crucial for drug development (Nagaraja et al., 2004).

5. Potential in Antitumor Research

Some derivatives of benzyl methyl(piperidin-4-yl)carbamate have been explored for their antitumor properties. For example, R17934-NSC 238159, a compound in this class, has shown activity against various types of experimental tumors, indicating its potential in cancer therapy (Atassi & Tagnon, 1975).

Safety and Hazards

The safety information for Benzyl methyl(piperidin-4-yl)carbamate includes GHS07 Pictograms . The signal word is “Warning” and the hazard statements are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

benzyl N-methyl-N-piperidin-4-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-16(13-7-9-15-10-8-13)14(17)18-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKZBJSBKRVWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601246867
Record name Phenylmethyl N-methyl-N-4-piperidinylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl methyl(piperidin-4-yl)carbamate

CAS RN

553672-39-2
Record name Phenylmethyl N-methyl-N-4-piperidinylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=553672-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl N-methyl-N-4-piperidinylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

tert-Butyl 4-((benzyloxycarbonyl)(methyl)amino)piperidine-1-carboxylate (0.3 g, 0.682 mmol, 1.0 eq.) was dissolved in DCM (10 ml); TFA (2.5 ml) was added at 0° C. and stirring was carried out for 2 hours at RT. The reaction mixture was concentrated under reduced pressure, taken up several times in toluene and dried. The crude product was used in the next stage without being purified further.
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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